molecular formula C27H28N4O3S B2379788 3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)propanamide CAS No. 877818-89-8

3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)propanamide

Cat. No.: B2379788
CAS No.: 877818-89-8
M. Wt: 488.61
InChI Key: MCGQYRFKPOMHIY-UHFFFAOYSA-N
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Description

“3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)propanamide” is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: This step may involve the reaction of the triazole intermediate with a thiol or disulfide compound.

    Attachment of the Propanamide Moiety: This can be done through amide bond formation using carboxylic acid derivatives and amines under coupling conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the methoxy groups, potentially leading to deoxygenation or demethylation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring and sulfanyl group make it a versatile intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be studied for its potential to inhibit specific enzymes or pathways in microbial or cancer cells.

Medicine

In medicine, compounds with similar structures are often investigated for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor modulators, or signaling pathway disruptors.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)propanamide” would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl group may also play a role in binding to metal ions or interacting with thiol groups in proteins.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and are known for their diverse biological activities.

    Sulfanyl-Substituted Compounds: Compounds with sulfanyl groups often exhibit unique reactivity and biological properties.

    Methoxyphenyl Derivatives: These compounds are common in medicinal chemistry due to their ability to modulate biological activity.

Uniqueness

The uniqueness of “3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)propanamide” lies in its combination of functional groups, which may confer specific reactivity and biological activity not seen in other compounds. The presence of both methoxyphenyl and triazole moieties, along with the sulfanyl group, makes it a promising candidate for further research and development.

Properties

IUPAC Name

3-(4-methoxyphenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-33-22-12-8-20(9-13-22)24(18-25(32)28-17-16-19-6-4-3-5-7-19)35-27-29-26(30-31-27)21-10-14-23(34-2)15-11-21/h3-15,24H,16-18H2,1-2H3,(H,28,32)(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGQYRFKPOMHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCCC3=CC=CC=C3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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